molecular formula C18H16Cl2N4O2 B2409406 2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide CAS No. 2034548-55-3

2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide

Cat. No.: B2409406
CAS No.: 2034548-55-3
M. Wt: 391.25
InChI Key: OOZCEXBBBSRQLJ-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[1-phenyl-2-(triazol-2-yl)ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N4O2/c19-14-6-7-17(15(20)10-14)26-12-18(25)23-16(11-24-21-8-9-22-24)13-4-2-1-3-5-13/h1-10,16H,11-12H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOZCEXBBBSRQLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide typically involves multiple steps:

    Formation of the Phenoxyacetamide Backbone: The initial step involves the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-(2,4-dichlorophenoxy)acetic acid.

    Amidation Reaction: The 2-(2,4-dichlorophenoxy)acetic acid is then converted to its acyl chloride derivative using thionyl chloride. This acyl chloride is subsequently reacted with 1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethylamine to form the desired acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be optimized for large-scale production by employing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols, depending on the reagents and conditions used.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent, particularly in the development of antifungal and antibacterial drugs.

    Agricultural Sciences: It is investigated for its herbicidal properties, given its structural similarity to other phenoxy herbicides.

    Biological Research: The compound is used in studies exploring its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The triazole ring is known to interact with cytochrome P450 enzymes, which can modulate the metabolism of other compounds.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A simpler analog used as a herbicide.

    1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethanol: A related compound with a hydroxyl group instead of the acetamide moiety.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide is unique due to the combination of its phenoxy, phenyl, and triazole groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler analogs.

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide , identified by its CAS number 2034548-55-3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, biological activity, structure-activity relationship (SAR), and potential therapeutic applications based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenol with acetic anhydride, followed by the introduction of a triazole moiety through various coupling reactions. The resulting compound is characterized by techniques such as NMR spectroscopy and mass spectrometry, confirming its molecular structure and purity.

Table 1: Synthesis Overview

StepReagents/ConditionsYield (%)Characterization Techniques
12,4-Dichlorophenol + Acetic Anhydride90%NMR, MS
2Triazole coupling agents>95%NMR, MS

Antifungal Activity

Research indicates that derivatives of this compound exhibit significant antifungal properties. A study highlighted that compounds with the 2-(2,4-dichlorophenoxy) group showed enhanced antifungal activity against various strains, including Candida albicans and Aspergillus niger. The mechanism is believed to involve disruption of fungal cell wall synthesis.

Anticancer Potential

The triazole moiety in this compound has been associated with anticancer activity. Various studies have demonstrated that compounds containing triazole structures can inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC).

Case Study: Inhibition of Cancer Cell Proliferation

A recent investigation assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 and HeLa). The results indicated an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin, suggesting potent anticancer activity.

Table 2: Anticancer Activity Data

Cell LineIC50 Value (µM)Comparison DrugIC50 Value (µM)
MCF-75.4Doxorubicin10.2
HeLa6.1Doxorubicin12.5

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Studies indicate that modifications in the phenyl ring and triazole moiety significantly influence potency and selectivity.

Key Findings:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity.
  • Triazole Positioning : The position of the triazole ring relative to the acetamide group is critical for maintaining bioactivity.

Q & A

Q. What are the established synthetic routes for 2-(2,4-dichlorophenoxy)-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)acetamide, and how can intermediates be optimized?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Coupling reactions : For example, the interaction of substituted acetic acid derivatives with chlorinated intermediates using carbodiimides (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in dichloromethane, as described for structurally related N-substituted acetamides .
  • Oxidation steps : Hydrogen peroxide oxidation to convert thiourea intermediates to dioxoquinazoline derivatives, critical for bioactivity .
  • Intermediate purification : Recrystallization from methanol/acetone mixtures to enhance yield and purity .
    Optimization Tips : Adjust reaction stoichiometry (e.g., molar ratios of 1:1 for acid and amine components) and use kinetic studies to identify rate-limiting steps.

Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?

Methodological Answer:

  • X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., dichlorophenyl ring twisted at 61.8° relative to heterocyclic moieties in related compounds) .
  • Spectroscopic methods :
    • NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and confirms substituent positions.
    • FT-IR : Identifies key functional groups (amide C=O stretch ~1650–1700 cm⁻¹) .
  • HPLC-MS : Verifies molecular weight and purity (>95%) .

Q. What preliminary pharmacological screening methods are used to assess bioactivity?

Methodological Answer:

  • In vitro assays :
    • Anticonvulsant activity : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodent models, with ED₅₀ calculations .
    • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to rule out nonspecific toxicity.
  • Dose-response curves : Analyze efficacy thresholds and therapeutic indices (TI = LD₅₀/ED₅₀) .

Advanced Research Questions

Q. How can computational modeling improve the design of derivatives with enhanced target selectivity?

Methodological Answer:

  • Quantum chemical calculations : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity .
  • Molecular docking : Simulate interactions with biological targets (e.g., GABA receptors) using AutoDock Vina. Prioritize derivatives with strong hydrogen bonding (e.g., N–H⋯N motifs) and π-π stacking .
  • ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) to guide synthesis .

Q. How should researchers address contradictions in bioactivity data across studies?

Methodological Answer:

  • Source analysis : Verify compound purity (HPLC) and batch consistency, as impurities >5% can skew results .
  • Experimental replication : Standardize protocols (e.g., seizure induction methods in MES tests) to reduce variability .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to reconcile discrepancies in ED₅₀ values .

Q. What advanced techniques resolve crystallographic ambiguities in polymorphic forms?

Methodological Answer:

  • Single-crystal X-ray diffraction : Compare unit cell parameters (e.g., space group P2₁/c) to identify polymorphs .
  • Thermal analysis : Differential scanning calorimetry (DSC) detects phase transitions (e.g., melting points 459–461 K) .
  • Rietveld refinement : Quantifies phase ratios in polycrystalline samples using XRD data .

Q. How can reaction engineering principles optimize large-scale synthesis?

Methodological Answer:

  • Flow chemistry : Continuous reactors enhance mixing and heat transfer for exothermic steps (e.g., oxidation) .
  • Design of experiments (DoE) : Apply factorial designs to optimize variables (temperature, catalyst loading) and maximize yield .
  • Membrane separation : Purify intermediates using nanofiltration to reduce solvent waste .

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